3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, a pyridinyl group, and an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic addition of 2-chloro-6-fluorobenzaldehyde with a suitable nucleophile, followed by N-acylation to introduce the pyridinyl group . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibiotic, it binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death . This compound’s unique structure allows it to evade degradation by beta-lactamases, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Flucloxacillin: A penicillin antibiotic with a similar isoxazole ring structure.
Dicloxacillin: Another penicillin antibiotic with comparable properties.
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Shares the chlorinated and fluorinated phenyl ring.
Uniqueness
3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of a pyridinyl group and an isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its effectiveness in various applications, including its potential as a bioactive compound and its resistance to degradation by beta-lactamases .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c16-10-4-1-5-11(17)14(10)12-7-13(22-20-12)15(21)19-9-3-2-6-18-8-9/h1-6,8,13H,7H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGXXULOERBGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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